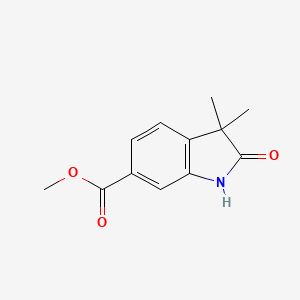
methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Overview
Description
“Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound that is used as an intermediate in the preparation of BIBF 1120, an indolinone as triple angiokinase inhibitors . It is also known as “methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate” with the molecular formula C10H9NO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 184-190°C . The molecular weight is 191.186 .Mechanism of Action
Target of Action
Methyl 3,3-dimethyl-2-oxoindoline-6-carboxylate, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .
Mode of Action
The compound’s interaction with its targets results in a variety of biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of activities has created interest among researchers to synthesize a variety of indole derivatives .
Biochemical Pathways
The affected pathways and their downstream effects are diverse due to the broad spectrum of biological activities of indole derivatives. For example, some indole derivatives have shown inhibitory activity against influenza A . Other derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Pharmacokinetics
The broad-spectrum biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to the broad spectrum of biological activities. For example, some indole derivatives have shown inhibitory activity against influenza A . Other derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Action Environment
The broad-spectrum biological activities of indole derivatives suggest that they may be robust to a variety of environmental conditions .
Advantages and Limitations for Lab Experiments
One of the primary advantages of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is its ease of synthesis, which makes it readily available for laboratory experiments. This compound has also been found to possess various pharmacological activities, making it a promising compound for drug discovery. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research involving methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in various fields.
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in drug discovery, where this compound has been found to possess various pharmacological activities. Studies have shown that this compound has potential as an anticancer agent, with the ability to inhibit the growth of cancer cells. This compound has also been found to possess antiviral properties, with the ability to inhibit the replication of certain viruses.
properties
IUPAC Name |
methyl 3,3-dimethyl-2-oxo-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)16-3)6-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNOZMFPKXJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144664 | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638765-21-5 | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





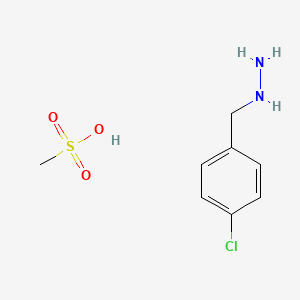
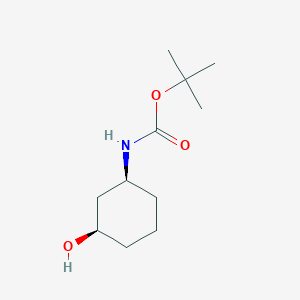

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)
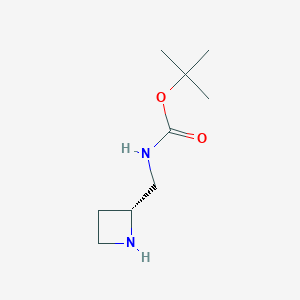
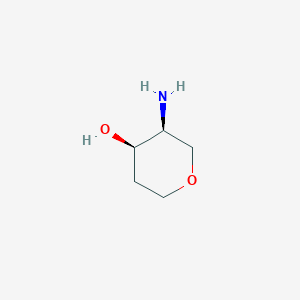
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3108140.png)

![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108172.png)